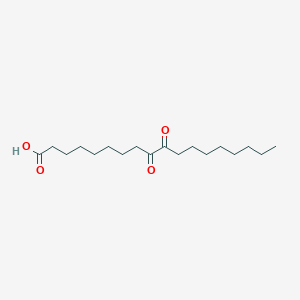
麦芽三糖醇
描述
Maltotriitol is a polyol compound with the chemical formula C18H32O16 . It generally appears as a colorless crystal or crystalline powder .
Synthesis Analysis
Maltotriitol is used as a stabilizing agent in the amorphization of maltitol, another polyol . This process involves a major change in properties after amorphization .Molecular Structure Analysis
Maltotriitol has a molecular weight of 506.45 g/mol . Its structure is complex, with 14 defined stereocenters .Chemical Reactions Analysis
The presence of maltotriitol in maltose syrup is responsible for a change in the crystal morphology in the industrial crystallization process of maltitol .Physical And Chemical Properties Analysis
Maltotriitol is soluble in water but insoluble in organic solvents . It has a density of 1.8±0.1 g/cm^3 .科学研究应用
Prebiotic Agent
Maltotriitol, like other maltooligosaccharides, is derived from starch and is well-known as a prebiotic agent . Prebiotics are substances that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The health benefits associated with the consumption of prebiotics include improved gut health and enhanced immune function.
Synthon in Organic Synthesis
The use of maltooligosaccharides, including maltotriitol, as synthons in organic synthesis has been well documented . A synthon is a fragment of a molecule that can be used in the synthesis of more complex molecules. This makes maltotriitol a valuable tool in the field of organic chemistry.
Inhibitor of Acid Production in Dental Plaque
Maltotriitol can be used as an inhibitor of acid production in human dental plaque . This is particularly useful in the prevention of dental caries, a common oral health problem caused by the acid produced by bacteria in dental plaque.
Inhibitor of α-glucosidase and Maltose Metabolism
Maltotriitol is known to inhibit α-glucosidase and maltose metabolism of Streptococcus mutans . This inhibition can help control the growth and adhesion of this bacterium, which is a major contributor to tooth decay.
Industrial Crystallization Process of Maltitol
The presence of maltotriitol in maltose syrup is responsible for a change in the crystal morphology in the industrial crystallization process of maltitol . Maltitol is a sugar alcohol used as a sugar substitute, and controlling its crystallization process is crucial for its production.
Building Blocks for Biomimetic Pseudo-glycopeptides
Maltotriitol can be used as a building block for the production of biomimetic pseudo-glycopeptides . These are synthetic molecules that mimic the structure and function of natural glycopeptides, which play important roles in various biological processes.
Monomers for the Preparation of Materials
Functionalized oligomaltoses, which can be obtained from maltotriitol, have a strong potential as monomers for the preparation of materials . This opens up possibilities for the development of new materials with unique properties.
Scaffolds for Multivalence in Chemobiology
Maltotriitol-derived compounds have a strong potential as scaffolds for multivalence in chemobiology . Multivalent interactions, where multiple binding sites on one entity interact with multiple binding sites on another, play a crucial role in many biological processes.
未来方向
Maltotriitol has been used in research related to the properties of amorphous maltitol, a polyol used in pharmaceutical excipients for tablet compaction . The use of maltotriitol as a stabilizing agent slowed down the recrystallization of maltitol, maintaining the specific properties of the amorphous material in compression for a longer period of time .
作用机制
Target of Action
Maltotriitol, a sugar, primarily targets enzymes such as porcine pancreatic alpha-amylase (PPA) . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
Maltotriitol interacts with its target, PPA, by binding to it. Studies have shown that two molecules of maltotriitol can bind to one molecule of PPA . This binding can influence the action pattern of the enzyme, potentially altering its function.
Biochemical Pathways
It is known that maltotriitol can influence the metabolism of carbohydrates by interacting with enzymes like ppa . This interaction could potentially affect the breakdown and absorption of sugars, impacting various metabolic pathways.
Result of Action
The primary result of maltotriitol’s action is its potential to alter the function of enzymes like PPA This could influence the digestion and absorption of carbohydrates, leading to changes at the molecular and cellular levels
Action Environment
The action of maltotriitol can be influenced by various environmental factors. For instance, its effectiveness as an inhibitor of acid production in human dental plaque suggests that it may be more active in certain pH environments . Additionally, the presence of maltotriitol in maltose syrup has been found to change the crystal morphology in the industrial crystallization process of maltitol , indicating that its action can be influenced by the presence of other compounds.
属性
IUPAC Name |
(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCCHWKNFMUJFE-CGQAXDJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maltotriitol | |
CAS RN |
32860-62-1 | |
| Record name | Maltotriitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maltotriitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALTOTRIITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T184B7B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-phenylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B1232283.png)









![7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-[(1-methylpyrrolidinium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1232302.png)